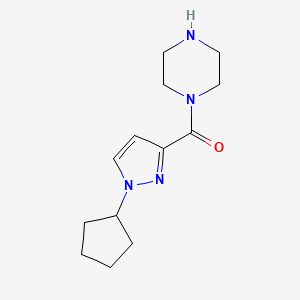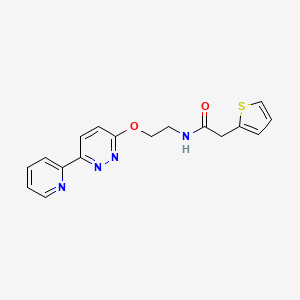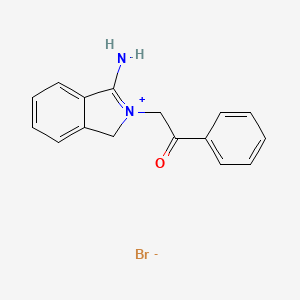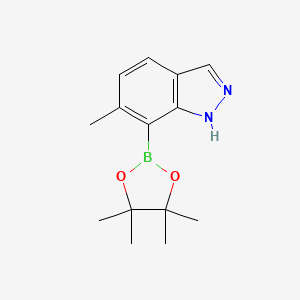![molecular formula C16H13BrN2O3S3 B2462138 (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide CAS No. 865175-54-8](/img/structure/B2462138.png)
(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide” is a chemical compound that has potential applications in various fields of research and industry1. It’s a versatile compound with unique properties2.
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the search results. However, related compounds have been synthesized through various methods, such as temperature-controlled intermolecular [3 + 2] annulation3.Molecular Structure Analysis
The exact molecular structure of this compound is not provided in the search results. However, related compounds have been analyzed, and their structures have been determined4.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results. However, it’s noted that related compounds have unique properties that allow them to act as catalysts, drug precursors, or even contribute to advancements in material science2.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the search results. However, it’s noted that related compounds have unique properties that make them suitable for diverse scientific research applications2.Scientific Research Applications
Chemosensor Applications
Compounds related to (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide have been investigated for their potential as chemosensors. For instance, coumarin benzothiazole derivatives have been synthesized and studied for their ability to recognize cyanide anions. These compounds show changes in color and fluorescence, which can be observed by the naked eye, indicating their potential as chemosensors (Wang et al., 2015).
Antibacterial Applications
Benzothiazole derivatives have also been explored for their antibacterial properties. A study on novel benzothiazole analogs found that some compounds exhibited promising antibacterial activity against pathogens like Staphylococcus aureus and Bacillus subtilis, without cytotoxic effects on mammalian cells. This suggests their potential use in developing new antibacterial agents (Palkar et al., 2017).
Antitumor Applications
The exploration of benzothiazole derivatives in cancer research has shown promising results. New thiazole derivatives synthesized and tested for antitumor activity revealed significant inhibition of tumor cell growth in vitro, suggesting that these compounds are potential candidates for anticancer drug development (Ostapiuk et al., 2017).
Anti-Mycobacterial Applications
Research on benzo[d]thiazol-2-yl(piperazin-1-yl)methanones demonstrated their effectiveness as new anti-mycobacterial chemotypes. Some of these compounds showed low cytotoxicity and potent activity against Mycobacterium tuberculosis, indicating their potential as anti-tuberculosis agents (Pancholia et al., 2016).
Safety And Hazards
The safety and hazards associated with this compound are not detailed in the search results. It’s important to handle all chemical compounds with appropriate safety measures.
Future Directions
The future directions for the research and application of this compound are not explicitly stated in the search results. However, given its unique properties and potential applications in various fields of research and industry, it’s likely that further studies will continue to explore its uses1.
Please note that this analysis is based on the available information and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult with a subject matter expert.
properties
IUPAC Name |
5-bromo-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3S3/c1-3-8-19-11-5-4-10(25(2,21)22)9-13(11)24-16(19)18-15(20)12-6-7-14(17)23-12/h3-7,9H,1,8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXZGRKWYZOKEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(S3)Br)S2)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{(E)-[(2-chlorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2462060.png)
![[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2462061.png)
![4-butoxy-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2462062.png)

![[(7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetic acid hydrate](/img/no-structure.png)

![[(4-Sulfamoylphenyl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2462068.png)



![2-Chloro-N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]acetamide](/img/structure/B2462075.png)
![2-(3-hydroxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2462078.png)